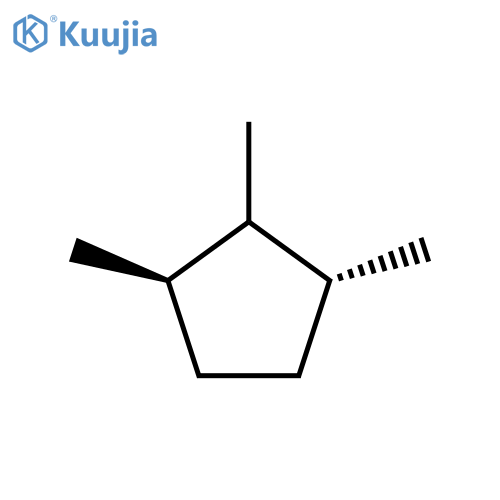

Cas no 15890-40-1 (cis-1,2-trans-3-Trimethylcyclopentane (Relative Stereochemistry))

15890-40-1 structure

商品名:cis-1,2-trans-3-Trimethylcyclopentane (Relative Stereochemistry)

CAS番号:15890-40-1

MF:C8H16

メガワット:112.212642669678

CID:150367

cis-1,2-trans-3-Trimethylcyclopentane (Relative Stereochemistry) 化学的及び物理的性質

名前と識別子

-

- Cyclopentane,1,2,3-trimethyl-, (1a,2a,3b)-

- (1R,3R)-1,2,3-trimethylcyclopentane

- CIS,CIS,TRANS-1,2,3-TRIMETHYLCYCLOPENTANE

- cis-1,2,trans-1,3-1,2,3-Trimethylcyclopentane

- cis-1,2-trans-3-Trimethylcyclopentane (Relative Stereochemistry)

- 1,2,3-Trimethylcyclopentane, cis, trans

- 1,2,3-Trimethylcyclopentane, trans, cis

- 1,trans-2,cis-3-Trimethylcyclopentane

- 1-cis-2, trans-3-Trimethylcyclopentane

- cis-1,2,trans-1,3-1,2,3-Trimethylcyclopentane1000µg

- Cyclopentane, 1,2,3-trimethyl-, cis,trans

- Cyclopentane, 1,2,3-trimethyl-, cis-1,2,trans-1,3-

- Cyclopentane, 1,2,3-trimethyl-, trans, cis

- trans,cis-1,2,3-Trimethylcyclopentane

-

- インチ: InChI=1S/C8H16/c1-6-4-5-7(2)8(6)3/h6-8H,4-5H2,1-3H3/t6-,7-/m1/s1

- InChIKey: VCWNHOPGKQCXIQ-RNFRBKRXSA-N

- ほほえんだ: C[C@@H]1CC[C@@H](C)C1C

計算された属性

- せいみつぶんしりょう: 112.12500

じっけんとくせい

- 密度みつど: 0.7661

- ゆうかいてん: -112°C

- ふってん: 117.55°C

- 屈折率: 1.4194

- PSA: 0.00000

- LogP: 2.68850

cis-1,2-trans-3-Trimethylcyclopentane (Relative Stereochemistry) 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | T796205-10mg |

cis-1,2-trans-3-Trimethylcyclopentane (Relative Stereochemistry) |

15890-40-1 | 10mg |

$13323.00 | 2023-05-17 | ||

| TRC | T796205-25mg |

cis-1,2-trans-3-Trimethylcyclopentane (Relative Stereochemistry) |

15890-40-1 | 25mg |

$ 11200.00 | 2023-09-05 |

cis-1,2-trans-3-Trimethylcyclopentane (Relative Stereochemistry) 関連文献

-

Rinki Brahma,Munendra Pal Singh,Jubaraj B. Baruah RSC Adv., 2019,9, 33403-33412

-

Prasanta Ray Bagdi,R. Sidick Basha RSC Adv., 2015,5, 61337-61344

-

Kui-Suo Yang,Yi-Lian Li,Yang-Yang Ma,Li-Na Feng,An-Ping Wu,Yan Qiao,Jin-Rong Bao,Wen-Xian Li,Xiao-Wei Zhu,Ran-Bo Yu CrystEngComm, 2018,20, 6351-6357

-

Angelina Z. Monroe,William H. Gordon,Jared S. Wood,Gary E. Martin,Jeremy B. Morgan,R. Thomas Williamson Chem. Commun., 2021,57, 5658-5661

-

Xia Zhao,Bucheng Li,Jinfei Wei New J. Chem., 2021,45, 10409-10417

15890-40-1 (cis-1,2-trans-3-Trimethylcyclopentane (Relative Stereochemistry)) 関連製品

- 1192-18-3((1R,2S)-1,2-dimethylcyclopentane)

- 1636-39-1(1,\u200b1'-\u200bBicyclopentyl)

- 1759-58-6(trans-1,3-Dimethylcyclopentane (~70%))

- 2532-58-3(Cyclopentane,1,3-dimethyl-, (1R,3S)-rel-)

- 2229199-51-1(4-(2-methyloxolan-3-yl)-1,3-oxazolidin-2-one)

- 2227668-49-5(5-(3S)-3-hydroxybutylthiophene-3-carbonitrile)

- 860784-75-4(N-{3-cyano-4-[(2-methylphenyl)sulfanyl]phenyl}-2-methylbenzenecarboxamide)

- 895642-50-9(3-(4-chlorobenzenesulfonyl)-N-(4-methoxyphenyl)methyl-6-methylquinolin-4-amine)

- 1806968-99-9(4-(Difluoromethyl)-3-fluoro-5-methoxy-2-nitropyridine)

- 2680792-03-2((1r,3r)-3-({(prop-2-en-1-yloxy)carbonylamino}methyl)cyclobutane-1-carboxylic acid)

推奨される供給者

PRIBOLAB PTE.LTD

ゴールドメンバー

中国のサプライヤー

試薬

Minglong (Xianning) Medicine Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬